5-Bromo-4-methoxy-2-methylpyrimidine
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Overview
Description
5-Bromo-4-methoxy-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-methylpyrimidine typically involves the bromination of 4-methoxy-2-methylpyrimidine. One common method is the reaction of 4-methoxy-2-methylpyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-methoxy-2-methylpyrimidine or 5-thio-4-methoxy-2-methylpyrimidine.
Coupling Reactions: Products include various aryl- or vinyl-substituted pyrimidines.
Oxidation: Products include 5-bromo-4-formyl-2-methylpyrimidine.
Scientific Research Applications
5-Bromo-4-methoxy-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Similar structure but lacks the methyl group at the 2-position.
5-Bromo-4-methoxy-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-methylpyrimidine: Lacks the methoxy group at the 4-position.
Uniqueness
5-Bromo-4-methoxy-2-methylpyrimidine is unique due to the combination of substituents on the pyrimidine ring, which can influence its reactivity and potential applications. The presence of both a bromine atom and a methoxy group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOFQZXCJBCBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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